2-(Piperazin-1-ylmethyl)benzene-1,4-diol
Description
2-(Piperazin-1-ylmethyl)benzene-1,4-diol is a hydroquinone derivative featuring a piperazine moiety attached via a methylene bridge to the benzene ring at the 2-position. This structure combines the redox-active 1,4-dihydroxybenzene core with the versatile piperazine group, which is known for its role in enhancing solubility and bioactivity in pharmaceuticals.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-methoxy-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H18N2O2/c1-16-11-2-3-12(15)10(8-11)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |
InChI Key |
YJKQPNUYRTYIMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 4-methoxyphenol with piperazine in the presence of a suitable catalyst. One common method is the reductive amination of 4-methoxybenzaldehyde with piperazine, using sodium cyanoborohydride as the reducing agent . The reaction is typically carried out in methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperazine moiety can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
4-methoxy-2-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-2-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, suggesting its potential as an anti-inflammatory agent . The compound binds to the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
Comparison with Similar Compounds
Key Observations :
- Piperazine-containing analogs (e.g., piperazinylmethyl in the target compound) are underrepresented in the evidence but are pharmacologically significant due to piperazine’s role in enhancing solubility and receptor interactions .
- Thiolated derivatives (e.g., ) are critical in material science for nanoparticle functionalization.
- Alkenyl/hydroxymethyl-substituted analogs exhibit notable antiparasitic and anti-inflammatory activities .
Antiparasitic and Antimicrobial Effects
- (E)-2-(Hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol :
- Compound 2 from Radula acuminata: Suppresses LPS-induced inflammation in RAW264.7 cells by downregulating IL-18, iNOS, and TNF-α .
Receptor Binding and Selectivity
Limitation: No direct evidence links this compound to these activities, but its piperazine group may confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) based on structural analogy .
Physicochemical Properties
Solubility and Stability
Electronic Effects
- Electron-withdrawing groups (e.g., trifluoromethyl in ) stabilize the hydroquinone core against oxidation.
- Piperazinylmethyl group : May moderate redox behavior by donating electron density via the methylene bridge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
